9,10-DIMETHOXY-2-(1-PYRROLIDINYL)-6,7-DIHYDRO-4H-PYRIMIDO[6,1-A]ISOQUINOLIN-4-ONE
Overview
Description
9,10-DIMETHOXY-2-(1-PYRROLIDINYL)-6,7-DIHYDRO-4H-PYRIMIDO[6,1-A]ISOQUINOLIN-4-ONE is a complex organic compound that belongs to the class of pyrimidoisoquinolines. This compound is characterized by its unique structure, which includes a pyrrolidine ring fused to a pyrimidoisoquinoline core. It has garnered interest in the scientific community due to its potential pharmacological properties and applications in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-DIMETHOXY-2-(1-PYRROLIDINYL)-6,7-DIHYDRO-4H-PYRIMIDO[6,1-A]ISOQUINOLIN-4-ONE typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 2-chloro-9,10-dimethoxy-6,7-dihydropyrimido[6,1-a]isoquinolin-4-one with pyrrolidine under specific conditions . The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide, at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
9,10-DIMETHOXY-2-(1-PYRROLIDINYL)-6,7-DIHYDRO-4H-PYRIMIDO[6,1-A]ISOQUINOLIN-4-ONE can undergo several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrrolidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or alkoxides. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce amine or alcohol derivatives
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound has shown potential in modulating biological pathways, making it a candidate for further investigation in biochemical studies.
Medicine: Preliminary studies suggest that it may possess pharmacological properties, such as anti-inflammatory or anti-cancer activities
Industry: Its unique structure and reactivity make it a potential candidate for the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 9,10-DIMETHOXY-2-(1-PYRROLIDINYL)-6,7-DIHYDRO-4H-PYRIMIDO[6,1-A]ISOQUINOLIN-4-ONE is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. For instance, it may inhibit certain phosphodiesterases, leading to anti-inflammatory effects . Further research is needed to elucidate the precise molecular pathways involved.
Comparison with Similar Compounds
Similar Compounds
9,10-dimethoxy-2-(2,4,6-trimethylanilino)-6,7-dihydro-4H-pyrimido[6,1-a]isoquinolin-4-one: This compound shares a similar core structure but differs in the substituents attached to the pyrimidoisoquinoline ring.
4H-Pyrimido[6,1-a]isoquinolin-4-one, 3-(2-aminoethyl)-2,3,6,7-tetrahydro-9,10-dimethoxy-2-(2,4,6-trimethylphenyl)imino: Another related compound with variations in the functional groups.
Uniqueness
What sets 9,10-DIMETHOXY-2-(1-PYRROLIDINYL)-6,7-DIHYDRO-4H-PYRIMIDO[6,1-A]ISOQUINOLIN-4-ONE apart is its unique combination of a pyrrolidine ring and a pyrimidoisoquinoline core. This structural feature may contribute to its distinct pharmacological properties and reactivity compared to other similar compounds.
Properties
IUPAC Name |
9,10-dimethoxy-2-pyrrolidin-1-yl-6,7-dihydropyrimido[6,1-a]isoquinolin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3/c1-23-15-9-12-5-8-21-14(13(12)10-16(15)24-2)11-17(19-18(21)22)20-6-3-4-7-20/h9-11H,3-8H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUUNJNAXIBSBEA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)CCN3C2=CC(=NC3=O)N4CCCC4)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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